4-[(3-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-[(3-Bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic small molecule featuring a morpholine ring substituted at the 2-position with a pyrrolidine-1-carbonyl group and at the 4-position with a 3-bromobenzyl moiety. This compound’s structural complexity arises from its dual heterocyclic framework (morpholine and pyrrolidine) and halogenated aromatic substituent, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
[4-[(3-bromophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c17-14-5-3-4-13(10-14)11-18-8-9-21-15(12-18)16(20)19-6-1-2-7-19/h3-5,10,15H,1-2,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWKBWDRKUDMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound notable for its unique structural features, which include a morpholine ring, a pyrrolidine moiety, and a bromophenyl group. This combination suggests potential biological activities that merit detailed exploration. This article synthesizes findings from various research studies to elucidate the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Features
The chemical structure of this compound can be represented as follows:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Pyrrolidine Moiety : A five-membered ring contributing to the compound's biological interactions.
- Bromophenyl Group : Enhances lipophilicity and may influence receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Bromination : Introduction of the bromine atom into the phenyl ring.
- Formation of Morpholine : Reaction of the bromophenyl intermediate with morpholine.
- Carbonylation : Incorporation of the pyrrolidine-1-carbonyl group through coupling reactions.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with morpholine structures often demonstrate antibacterial properties. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
- Anticonvulsant Effects : Similar compounds have been reported to possess anticonvulsant activity, potentially through modulation of neurotransmitter systems.
- Antitumor Properties : Some derivatives have been evaluated for their anticancer potential, showing inhibition of cell proliferation in various cancer cell lines .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Receptor Interaction : The bromophenyl group may interact with specific receptors or enzymes, influencing signaling pathways.
- Binding Affinity : The morpholine and pyrrolidine rings enhance binding affinity to biological targets due to their structural flexibility.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antibacterial Activity Study :
- Docking Studies :
-
Anticonvulsant Activity Evaluation :
- Compounds similar to this compound were tested for anticonvulsant effects in animal models, showing promising results in reducing seizure frequency.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2-fluorophenyl)-2-(pyrrolidine-1-carbonyl)morpholine | Fluorine substitution instead of bromine | Potential anticonvulsant |
| 3-(2-bromophenyl)-pyrrolidine-2,5-dione | Different ring structure | Anticonvulsant activity |
| 4-{[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl]benzonitrile | Piperidine instead of pyrrolidine | Antitumor properties |
This table illustrates how variations in substituents can affect biological activity, highlighting the unique pharmacological profile of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on three key features: (1) morpholine-pyrrolidine hybrids, (2) bromophenyl-containing derivatives, and (3) carboxamide-linked heterocycles. Below is a comparative analysis supported by experimental data from related molecules.
Morpholine-Pyrrolidine Hybrids
Key Observations :
- Morpholine-thiazole hybrids (e.g., VPC-14228) demonstrate that substituents on the morpholine ring (e.g., phenyl vs. bromoimidazole) significantly alter biological activity, as seen in AR modulation .
Bromophenyl-Containing Derivatives
Key Observations :
- Halogenation (e.g., bromine or chlorine) at the phenyl ring enhances lipophilicity and may improve membrane permeability, as observed in kinase inhibitors like the compound in .
- Replacement of bromophenyl with bulkier heterocycles (e.g., thienopyrimidine in ) alters receptor selectivity, highlighting the importance of aromatic substituent size and electronics .
Carboxamide-Linked Heterocycles
Structural and Computational Insights
- Hydrogen Bonding : The pyrrolidine-1-carbonyl group in the target compound could participate in hydrogen-bonding networks similar to those observed in proteasome inhibitors () and EP2 modulators (), critical for binding affinity .
- Ring Puckering : Morpholine’s chair conformation and pyrrolidine’s envelope puckering (described via Cremer-Pople coordinates in ) may influence 3D complementarity with biological targets .
- Crystallographic Tools : Programs like SHELX () and Mercury () enable precise structural analysis of similar compounds, aiding in SAR rationalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
